molecular formula C13H10FN3O B15041786 N'-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B15041786
M. Wt: 243.24 g/mol
InChI Key: IUBDSMAPEIOCRW-CXUHLZMHSA-N
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Description

N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2-fluorobenzaldehyde and pyridine-3-carbohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide is primarily related to its ability to form stable complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming chelates. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial effects. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
  • N’-[(2-furfurylidene)pyridine-3-carbohydrazide
  • N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide

Uniqueness

N’-[(E)-(2-fluorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H10FN3O

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10FN3O/c14-12-6-2-1-4-10(12)9-16-17-13(18)11-5-3-7-15-8-11/h1-9H,(H,17,18)/b16-9+

InChI Key

IUBDSMAPEIOCRW-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)F

Origin of Product

United States

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